molecular formula C12H16O B072167 5'-Isopropyl-2'-methylacetophenone CAS No. 1202-08-0

5'-Isopropyl-2'-methylacetophenone

Cat. No. B072167
CAS RN: 1202-08-0
M. Wt: 176.25 g/mol
InChI Key: LVNVQCXLRILPCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5'-Isopropyl-2'-methylacetophenone, also known as IPMP, is a chemical compound that belongs to the family of aromatic ketones. It is widely used in the field of organic synthesis due to its unique structure and properties. IPMP is a colorless liquid with a characteristic odor and is highly soluble in organic solvents.

Mechanism Of Action

The mechanism of action of 5'-Isopropyl-2'-methylacetophenone is not fully understood. However, it is believed that 5'-Isopropyl-2'-methylacetophenone acts as a nucleophile and attacks electrophilic centers in organic molecules. 5'-Isopropyl-2'-methylacetophenone can also undergo oxidation and reduction reactions, which make it a versatile reagent in organic synthesis.

Biochemical And Physiological Effects

5'-Isopropyl-2'-methylacetophenone has no known biochemical or physiological effects. It is considered to be a non-toxic and non-carcinogenic compound. However, it should be handled with care as it is flammable and can cause skin irritation.

Advantages And Limitations For Lab Experiments

5'-Isopropyl-2'-methylacetophenone has several advantages for lab experiments. It is a stable and easily available reagent that can be stored for long periods without degradation. It is also highly soluble in organic solvents, which makes it easy to handle and use in reactions. However, 5'-Isopropyl-2'-methylacetophenone has some limitations as well. It is not suitable for reactions that require high temperatures or strong acids or bases. In addition, 5'-Isopropyl-2'-methylacetophenone can react with some functional groups, such as carboxylic acids and alcohols, which limits its use in certain reactions.

Future Directions

5'-Isopropyl-2'-methylacetophenone has several potential future directions in scientific research. It can be used as a building block for the synthesis of new pharmaceuticals and agrochemicals. 5'-Isopropyl-2'-methylacetophenone can also be modified to produce chiral compounds, which have applications in asymmetric synthesis. In addition, 5'-Isopropyl-2'-methylacetophenone can be used as a solvent in green chemistry, which aims to reduce the environmental impact of chemical reactions. Further research is needed to explore these potential applications of 5'-Isopropyl-2'-methylacetophenone.
Conclusion
In conclusion, 5'-Isopropyl-2'-methylacetophenone is a versatile and useful compound in the field of organic synthesis. It is widely used as a starting material for the synthesis of various pharmaceuticals, agrochemicals, and fragrances. 5'-Isopropyl-2'-methylacetophenone has a unique structure and properties that make it a valuable reagent in organic reactions. However, it has some limitations and should be handled with care. Further research is needed to explore the potential future directions of 5'-Isopropyl-2'-methylacetophenone in scientific research.

Synthesis Methods

5'-Isopropyl-2'-methylacetophenone can be synthesized by the Friedel-Crafts acylation reaction between acetophenone and isopropyl chloride in the presence of aluminum chloride as a catalyst. The reaction takes place in anhydrous conditions and at low temperatures. The yield of 5'-Isopropyl-2'-methylacetophenone can be improved by using excess isopropyl chloride and by adding a small amount of water to the reaction mixture.

Scientific Research Applications

5'-Isopropyl-2'-methylacetophenone has a wide range of applications in scientific research. It is used as a starting material for the synthesis of various pharmaceuticals, agrochemicals, and fragrances. 5'-Isopropyl-2'-methylacetophenone is also used as a reagent in the synthesis of chiral compounds and as a solvent in organic reactions. In addition, 5'-Isopropyl-2'-methylacetophenone is used as a standard reference material in analytical chemistry.

properties

IUPAC Name

1-(2-methyl-5-propan-2-ylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-8(2)11-6-5-9(3)12(7-11)10(4)13/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVNVQCXLRILPCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1074468
Record name 5'-Isopropyl-2'-methylacetophenone
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Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-Isopropyl-2'-methylacetophenone

CAS RN

1202-08-0
Record name 1-[2-Methyl-5-(1-methylethyl)phenyl]ethanone
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Record name 5'-Isopropyl-2'-methylacetophenone
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Record name 5'-Isopropyl-2'-methylacetophenone
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Record name 5'-isopropyl-2'-methylacetophenone
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Record name 5'-ISOPROPYL-2'-METHYLACETOPHENONE
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